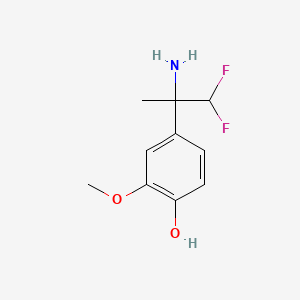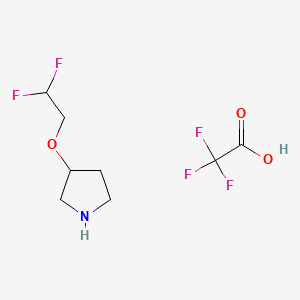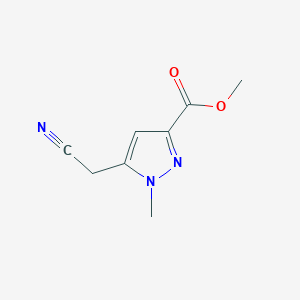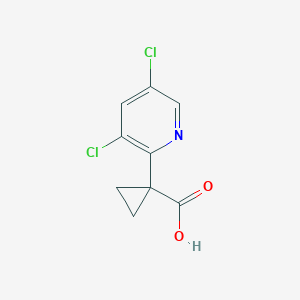
1-(3,5-Dichloropyridin-2-yl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Dichloropyridin-2-yl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C9H7Cl2NO2 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a dichloropyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichloropyridin-2-yl)cyclopropane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dichloropyridine.
Cyclopropanation: The pyridine derivative undergoes cyclopropanation using a suitable reagent such as diazomethane or a cyclopropanation catalyst.
Carboxylation: The resulting cyclopropane intermediate is then carboxylated to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature Control: Maintaining optimal temperatures to ensure the desired reaction pathway.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
1-(3,5-Dichloropyridin-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The dichloropyridine moiety can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
1-(3,5-Dichloropyridin-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-(3,5-Dichloropyridin-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(3,5-Dichloropyridin-2-yl)cyclopropane-1-carbonitrile: Similar structure but with a nitrile group instead of a carboxylic acid.
1-(3,5-Dichloropyridin-2-yl)cyclopropane-1-methanol: Contains a hydroxyl group instead of a carboxylic acid.
Uniqueness
1-(3,5-Dichloropyridin-2-yl)cyclopropane-1-carboxylic acid is unique due to its specific combination of a cyclopropane ring and a dichloropyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
特性
分子式 |
C9H7Cl2NO2 |
|---|---|
分子量 |
232.06 g/mol |
IUPAC名 |
1-(3,5-dichloropyridin-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H7Cl2NO2/c10-5-3-6(11)7(12-4-5)9(1-2-9)8(13)14/h3-4H,1-2H2,(H,13,14) |
InChIキー |
LNILAHNEWXNQQK-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=C(C=C(C=N2)Cl)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-aminehydrobromide](/img/structure/B13588629.png)

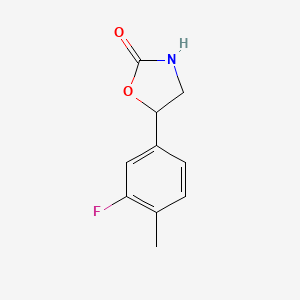
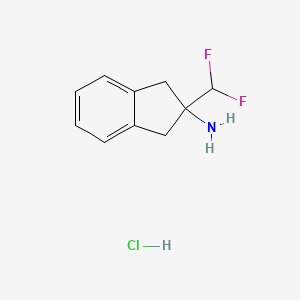


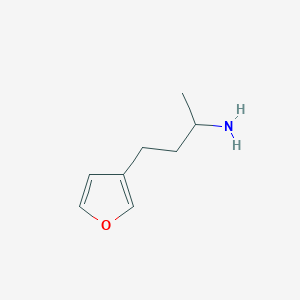
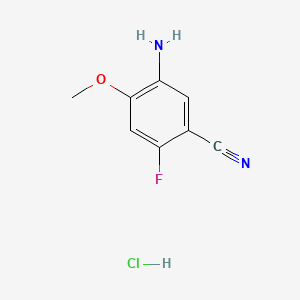
![[1-(6-Chloropyridin-2-yl)cyclopentyl]methanamine](/img/structure/B13588680.png)
